molecular formula C5H8BrFN2O5 B14332489 1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane CAS No. 103935-53-1

1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane

Cat. No.: B14332489
CAS No.: 103935-53-1
M. Wt: 275.03 g/mol
InChI Key: KEFMUSJYLLGDMV-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane is an organic compound with the molecular formula C5H8BrF2N2O4 It is characterized by the presence of a bromine atom, a fluorine atom, and two nitro groups attached to an ethoxy group, which is further connected to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the ethoxy group.

    Nitration: The incorporation of nitro groups into the compound.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Specific reagents and catalysts are used to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The nitro groups can be reduced to amines.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions typically produce amine-containing compounds.

Scientific Research Applications

1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluoropropane: Lacks the nitro groups, resulting in different reactivity and applications.

    2-Bromo-2-nitropropane: Contains a nitro group but lacks the fluorine atom.

    1-Fluoro-2-nitropropane: Contains a nitro group and a fluorine atom but lacks the bromine atom.

Uniqueness

1-Bromo-2-(2-fluoro-2,2-dinitroethoxy)propane is unique due to the combination of bromine, fluorine, and nitro groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

103935-53-1

Molecular Formula

C5H8BrFN2O5

Molecular Weight

275.03 g/mol

IUPAC Name

1-bromo-2-(2-fluoro-2,2-dinitroethoxy)propane

InChI

InChI=1S/C5H8BrFN2O5/c1-4(2-6)14-3-5(7,8(10)11)9(12)13/h4H,2-3H2,1H3

InChI Key

KEFMUSJYLLGDMV-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)OCC([N+](=O)[O-])([N+](=O)[O-])F

Origin of Product

United States

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